molecular formula C5H8ClN3 B1522261 5-Methylpyrazin-2-amine hydrochloride CAS No. 1159824-25-5

5-Methylpyrazin-2-amine hydrochloride

Cat. No.: B1522261
CAS No.: 1159824-25-5
M. Wt: 145.59 g/mol
InChI Key: VUVRUUQBXSODFB-UHFFFAOYSA-N
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Description

5-Methylpyrazin-2-amine hydrochloride is a chemical compound with the molecular formula C5H7N3. It is a derivative of pyrazine, featuring a methyl group at the 5th position and an amine group at the 2nd position. This compound is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.

Scientific Research Applications

Corrosion Inhibition

5-Methylpyrazin-2-amine hydrochloride derivatives have been studied for their effectiveness in inhibiting the corrosion of metals. For example, certain bipyrazole compounds, including derivatives of 5-methylpyrazin-2-amine, demonstrated significant inhibition of iron corrosion in acidic media. These compounds act as efficient inhibitors, increasing in effectiveness with concentration, and exhibit properties of mixed-type inhibitors without altering the hydrogen evolution mechanism (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

Synthesis of Antimicrobial and Antitumor Compounds

This compound is involved in the synthesis of novel compounds with potential antimicrobial and antitumor activities. For instance, reactions involving enaminones and this compound led to the creation of bipyrazoles and pyrazolylisoxazoles. Some of these compounds showed significant antimicrobial activities against various bacteria and yeasts, as well as cytotoxic effects comparable to standard drugs in certain cancer cell lines (Riyadh, 2011).

Development of HIV-1 Inhibitors

Research has shown that derivatives of this compound can be utilized in synthesizing compounds with potential inhibitory effects on HIV-1. Triazenopyrazole derivatives, synthesized from this compound, displayed moderate activity against HIV-1, indicating their potential as therapeutic agents for HIV treatment (Larsen, Zahran, Pedersen, & Nielsen, 1999).

Creation of Energetic Materials

In the field of energetic materials, amination of anions using compounds like this compound has led to the development of high-performing energetic substances. These materials, characterized by their explosive performance and sensitivity, offer potential applications in various industrial and military fields (Klapötke, Piercey, & Stierstorfer, 2012).

Development of Anticonvulsant Drugs

The derivatives of this compound have been studied for their potential use in anticonvulsant drugs. For example, Schiff bases of N-methyl and N-acetyl isatin derivatives with different aryl amines, including 5-methylpyrazin-2-amine, have shown significant anticonvulsant activities, offering a new avenue for the development of treatments for epilepsy and related disorders (Verma, Pandeya, Singh, & Stables, 2004).

Safety and Hazards

5-Methylpyrazin-2-amine hydrochloride may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Chemical Reactions Analysis

Common Reagents and Conditions:

    Major Products Formed:

    • Oxidation: The oxidation of 5-Methylpyrazin-2-amine hydrochloride can lead to the formation of pyrazine derivatives.

    • Reduction: Reduction reactions typically result in the formation of amines or other reduced derivatives.

    • Substitution: Substitution reactions can produce a variety of substituted pyrazines, depending on the reagents used.

    Comparison with Similar Compounds

    • 2-Amino-5-methylpyrazine

    • 3-Bromo-5-methylpyrazin-2-ylamine

    • 5-Methyl-2-pyrazinamine

    • Pyrazine, 2-amino-5-methyl-

    Properties

    IUPAC Name

    5-methylpyrazin-2-amine;hydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C5H7N3.ClH/c1-4-2-8-5(6)3-7-4;/h2-3H,1H3,(H2,6,8);1H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    VUVRUUQBXSODFB-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CN=C(C=N1)N.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C5H8ClN3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    145.59 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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